4-Bromo-3-difluoromethoxy-5-fluorophenol
Overview
Description
4-Bromo-3-difluoromethoxy-5-fluorophenol is an organobromine and organofluorine compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257 g/mol . This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-difluoromethoxy-5-fluorophenol typically involves the bromination and fluorination of a phenol derivative. One common method includes the reaction of 3-fluorophenol with bromine and difluoromethoxy reagents under controlled conditions. The reaction conditions often require the use of solvents such as ethanol, dimethyl sulfoxide, or acetonitrile, and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-difluoromethoxy-5-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Metal-Catalyzed Cross-Coupling: The bromine atom allows for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like sodium hydroxide or potassium carbonate.
Cross-Coupling Reactions: Palladium or nickel catalysts are frequently used under inert atmospheres with solvents like toluene or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted phenols or biphenyl derivatives .
Scientific Research Applications
4-Bromo-3-difluoromethoxy-5-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-difluoromethoxy-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorophenol: Similar structure but lacks the difluoromethoxy group.
3-Bromo-5-fluorophenol: Another related compound with different substitution patterns.
4-Bromo-3,5-difluoroanisole: Contains a methoxy group instead of a hydroxy group.
Uniqueness
4-Bromo-3-difluoromethoxy-5-fluorophenol is unique due to the presence of both bromine and multiple fluorine atoms, along with a difluoromethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-(difluoromethoxy)-5-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(12)2-5(6)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDPBRUZAZQLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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